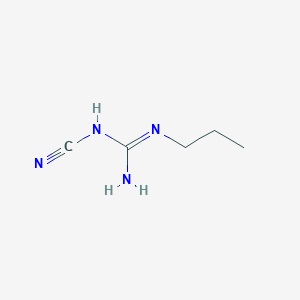

1-Cyano-3-propylguanidine

Description

Contextualization within the Guanidine (B92328) Chemical Class in Organic Chemistry Research

Guanidine and its derivatives are a significant class of compounds in organic chemistry, recognized for their strong basicity and versatile reactivity. researchgate.net The guanidinium (B1211019) cation, formed by the protonation of the guanidine base, is highly stabilized by resonance, which accounts for its exceptional basic strength, often placing guanidines in the category of "superbases" in non-aqueous systems. researchgate.net This high basicity makes them useful as catalysts in a variety of organic reactions. researchgate.net

The guanidine functional group is also a key structural motif in numerous natural products and pharmacologically active molecules. scholaris.ca For instance, the amino acid arginine contains a guanidinium side chain, which is crucial for its biological function in proteins. In medicinal chemistry, the guanidine group is a common feature in drugs due to its ability to engage in hydrogen bonding and electrostatic interactions with biological targets. ontosight.ai Researchers have incorporated the guanidine scaffold into compounds designed as receptor antagonists and enzyme inhibitors. researchgate.netnih.gov The synthesis of substituted guanidines, such as 1-Cyano-3-propylguanidine, is an active area of research, with various methods developed for their preparation, often involving the reaction of an amine with a guanylating agent. scholaris.cagoogle.com

Significance of Cyano-Substituted Organic Compounds in Contemporary Chemical Synthesis and Materials Science

The introduction of a cyano group into an organic molecule, a process known as cyanation, is a powerful strategy in modern chemical synthesis. prepchem.com The cyano group is a versatile functional group that can be readily converted into other important functionalities, including amines, carboxylic acids, and aldehydes, making cyanated compounds valuable synthetic intermediates. acs.org

In materials science, the strong electron-withdrawing nature and linear geometry of the cyano group are exploited to tune the electronic and optical properties of organic materials. nih.gov Cyano-substituted compounds are extensively used in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). nih.gov The incorporation of cyano groups can influence the molecular packing and intermolecular interactions in the solid state, which in turn affects the material's performance. Furthermore, cyanoguanidine derivatives have been investigated for their utility in creating functional polymers. For example, cyanoguanidine-modified chitosan (B1678972) has been shown to be an effective adsorbent for removing metal ions from aqueous solutions, highlighting its potential in environmental remediation applications. mdpi.com The presence of both the guanidine and cyano moieties in this compound suggests its potential as a building block for novel materials with tailored properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyano-2-propylguanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-2-3-8-5(7)9-4-6/h2-3H2,1H3,(H3,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGXZTUCWRZELB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN=C(N)NC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyano 3 Propylguanidine and Its Analogues

Established Direct Synthesis Approaches

Direct synthesis approaches aim to construct the guanidine (B92328) moiety in a straightforward manner, often by combining an amine with a suitable guanylating agent.

Condensation reactions are a foundational strategy for forming the guanidine functional group. These reactions typically involve the joining of two molecules with the elimination of a smaller molecule, such as water, an alcohol, or a thiol. A prominent method for synthesizing N-cyanoguanidines involves the reaction of a primary amine with a cyanopseudourea derivative.

For instance, the synthesis of 1-Cyano-3-(4-pyridylmethyl)-guanidine is achieved by adding 4-aminomethyl pyridine to a suspension of N-cyano-O-(m-cresyl)pseudourea in isopropanol. The mixture is heated to reflux for several hours, leading to the formation of the desired product and the elimination of m-cresol. prepchem.com A similar strategy is used for N-cyano-N'-[3-(4-imidazolyl)propyl] guanidine, where 4-(3-aminopropyl)imidazole is reacted with O-m-tolyl-N-cyanoisourea. prepchem.com

Another class of condensation reactions involves the reaction of guanidines with bis-electrophiles, which can lead to the formation of various heterocyclic structures. nih.gov For example, guanidine hydrochloride can undergo cyclocondensation with 1,1,3,3-tetramethoxypropane under microwave conditions to yield 2-aminopyrimidines. nih.gov The reaction of guanidines with aldehydes, particularly formaldehyde, also represents a form of condensation, leading to products like dimethylolguanidine which can further polymerize. google.comgoogle.com

Table 1: Examples of Condensation Reactions for Cyanoguanidine Synthesis

| Target Compound | Amine Reactant | Guanidinylating Agent | Solvent | Conditions |

|---|---|---|---|---|

| 1-Cyano-3-(4-pyridylmethyl)-guanidine | 4-Aminomethyl pyridine | N-cyano-O-(m-cresyl)pseudourea | Isopropanol | Reflux, 5 hours prepchem.com |

This approach focuses on the direct addition of an amine's N-H bond across the C=N bond of a suitable precursor. The most atom-economical method is the addition of amines to carbodiimides. dergipark.org.tr While this reaction can require harsh conditions without a catalyst, various catalytic systems have been developed to promote the transformation under milder conditions. dergipark.org.trrsc.org For example, certain ionic liquids and lanthanide amides have been shown to be effective catalysts for the guanylation of amines with carbodiimides. dergipark.org.trorganic-chemistry.org

A classical method known as the Rathke synthesis involves the reaction of an amine with an S-alkylisothiouronium salt. wikipedia.org The amine displaces the alkylthiol group to form the corresponding guanidinium (B1211019) salt, which can then be deprotonated to yield the free guanidine. This method avoids the use of highly toxic reagents like cyanogen bromide, which can be required for syntheses proceeding through cyanamide intermediates. rsc.orgrsc.org

Furthermore, an efficient guanylation of various amines can be achieved using cyanamide in the presence of a scandium(III) triflate catalyst in water, which is particularly useful for water-soluble substrates. organic-chemistry.org

Table 2: Overview of Amine-Based Guanidinylation Methods

| Method | Guanidinylating Agent | Key Features |

|---|---|---|

| Amine addition to Carbodiimides | Carbodiimides | Atom-economical; often requires catalysts (e.g., lanthanide complexes, ionic liquids) for efficiency. dergipark.org.trorganic-chemistry.org |

| Rathke Synthesis | S-Alkylisothiouronium salts | Classical method involving displacement of a thiol group. wikipedia.org |

Post-Synthetic Modificational and Isolation Steps

Due to the high basicity and nucleophilicity of the guanidine group, its synthesis often requires the use of protecting groups, which must be removed in a final step. nih.gov

The selection of a protecting group strategy is critical, as the protected guanidine must be stable throughout the synthetic sequence, and the final molecule must be able to withstand the deprotection conditions. nih.gov The most common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group. rsc.org

Deprotection of Boc-protected guanidines is typically accomplished under acidic conditions. The choice of acid and conditions can be tailored to the sensitivity of the substrate.

Strong Acidolysis : A common method involves treatment with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). nih.govreddit.com

Mild Acidic Conditions : For more sensitive molecules, milder conditions such as 0.5 M HCl in ethyl acetate (EtOAc) can be used to remove the Boc group. researchgate.net

Alternative Reagents : Other reagents for mild deprotection include trimethylsilyl trifluoromethanesulfonate (TMSOTf) with a non-nucleophilic base like 2,6-lutidine, or heating in solvents like 96% formic acid or hexafluoroisopropyl alcohol. reddit.com

Final purification and isolation after deprotection often involve steps like extraction, precipitation, and chromatography to obtain the pure guanidine product, frequently as a salt. prepchem.comnih.gov

Table 3: Common Deprotection Reagents for Boc-Guanidines

| Reagent(s) | Conditions | Classification |

|---|---|---|

| Trifluoroacetic acid (TFA) / Dichloromethane (DCM) | Room Temperature | Strong nih.govreddit.com |

| Hydrochloric Acid (HCl) / Ethyl Acetate (EtOAc) | Room Temperature | Mild researchgate.net |

| Formic Acid (96%) | Heating | Moderate reddit.com |

Advanced Synthetic Techniques and Reagents in Guanidine Chemistry

To overcome the limitations of classical methods, a range of activated precursors and advanced reagents have been developed to facilitate guanidinylation under milder conditions with broader substrate scope.

Activated guanidine precursors, or guanylating agents, are designed for efficient and clean transfer of a guanidino group to an amine. These reagents often contain good leaving groups or are structured to enhance the electrophilicity of the central carbon atom.

Common classes of activated precursors include:

Pyrazole-1-carboxamidines : Reagents like N,N′-Di-Boc-1H-pyrazole-1-carboxamidine are highly effective for the synthesis of protected guanidines. They react cleanly with primary and secondary amines to transfer the di-Boc-guanidinyl group. nih.gov

S-Methylisothioureas : These compounds, often protected with groups like Boc or Cbz, are versatile precursors. The S-methyl group acts as a good leaving group upon reaction with an amine. rsc.orgnih.gov

Triflyl Guanidines : N-Triflylguanidines are highly activated reagents that react readily with amines, providing an efficient route to substituted guanidines. rsc.orgrsc.org

Burgess Reagent : This reagent can be used to convert thioureas into the corresponding guanidines, proceeding through a carbodiimide (B86325) intermediate. organic-chemistry.org

These advanced reagents allow for "tailor-made" precursors where specific substitutions can be pre-installed on the reagent before the guanidinylation step, offering a high degree of control over the final product's structure. nih.gov

Table 4: Selected Activated Guanidinylation Reagents

| Reagent Class | Example | Application |

|---|---|---|

| Pyrazole-carboxamidines | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | Transfer of protected guanidinyl groups to amines. nih.gov |

| Isothioureas | N,N′-bis(ortho-chloro-Cbz)-S-methylisothiourea | Guanylation of amines, often accelerated by DMAP. organic-chemistry.org |

Application of Modern Coupling Reagents in Guanidine Bond Formation

The formation of the guanidine moiety is a cornerstone of synthesizing compounds like 1-Cyano-3-propylguanidine. Modern organic synthesis has seen the development of various coupling reagents that facilitate this transformation with high efficiency and under mild conditions. These reagents are often employed to activate a suitable precursor, which then reacts with an amine to form the guanidine bond.

Commonly, the synthesis of guanidines can be achieved through the guanylation of primary and secondary amines. organic-chemistry.org Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU have been repurposed from their traditional use in peptide synthesis for the formation of guanidines. nih.govacs.org These guanidinium-type reagents act as effective tetramethylguanidine donors. nih.gov For instance, HATU has been shown to be an efficient guanylation reagent for a wide range of substrates, including aliphatic amines, anilines, and even less nucleophilic species, under mild conditions. nih.govacs.org The choice of solvent and base is critical, with triethylamine (TEA) often being essential for achieving high yields. nih.gov

The general mechanism involves the activation of a guanidinylating agent, which is then susceptible to nucleophilic attack by an amine. While many examples in the literature focus on the synthesis of N,N,N',N'-tetramethylguanidines (TMGs), the underlying principle of amine guanylation is broadly applicable. nih.gov The use of these modern coupling reagents offers significant advantages over classical methods that may require harsh reagents like phosgene or oxalyl chloride. nih.gov

Another class of reagents includes carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), which are widely used to form amide and ester bonds but can also be adapted for guanidine synthesis. peptide.com They facilitate the addition of amines to provide N,N',N''-trisubstituted guanidines. organic-chemistry.org The choice of coupling reagent can be tailored to the specific substrates and desired substitution pattern of the final guanidine product.

Table 1: Modern Coupling Reagents in Guanidine Synthesis

| Coupling Reagent | Full Name | Common Application | Key Features |

|---|---|---|---|

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Peptide synthesis, Guanylation | Reacts faster than HBTU with less epimerization. acs.orgpeptide.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Peptide synthesis, Guanylation | Efficient with low racemization. peptide.com |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Peptide synthesis | Safer and more efficient than benzotriazole-based reagents. peptide.com |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Peptide synthesis | Highly effective, especially for sterically hindered amino acids. peptide.com |

| DCC/DIC | Dicyclohexylcarbodiimide / Diisopropylcarbodiimide | Amide and ester synthesis | Can be used for the synthesis of N,N',N''-trisubstituted guanidines. organic-chemistry.orgpeptide.com |

Microwave-Assisted Synthetic Routes for Cyano-Guanidine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, cleaner products, and significantly reduced reaction times compared to conventional heating methods. ajrconline.org This technology has been successfully applied to the synthesis of cyanoguanidine derivatives.

A notable application is the synthesis of N,N'-diaryl cyanoguanidines from their corresponding thioureas under microwave irradiation. nih.govacs.orgfigshare.com This method is described as mild, efficient, and high-yielding. acs.org The reactions are facilitated by the use of polar solvents, which couple efficiently with microwave energy, leading to a rapid increase in temperature and accelerated reaction rates. acs.org Solvents like dimethylformamide (DMF) and isopropanol have proven effective, whereas nonpolar solvents such as methylene chloride result in negligible product formation. acs.org

This approach avoids the need for harsh conditions and long reaction times often associated with traditional methods for cyanoguanidine synthesis, which might involve intermediates like carbodiimides or S-alkylisothiouronium salts. acs.org The use of microwave heating can also lead to cleaner reactions with fewer byproducts, sometimes even eliminating the need for a base catalyst. acs.org

While the published examples often focus on N,N'-diaryl cyanoguanidines, the principles are applicable to the synthesis of other cyanoguanidine derivatives, including this compound. The key steps would involve the reaction of a suitable thiourea (B124793) or a related precursor with an amine under microwave irradiation in a polar solvent.

Table 2: Effect of Solvent and Temperature on Microwave-Assisted Cyanoguanidine Synthesis

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| DMF | 100 | 85 |

| DMF | 120 | 92 |

| Isopropanol | 100 | 78 |

| Isopropanol | 120 | 88 |

| Methylene Chloride | 100 | <5 |

Note: Data is illustrative based on findings for N,N'-diaryl cyanoguanidines and demonstrates the general trend observed in microwave-assisted synthesis. acs.org

Principles of Green Chemistry in Guanidine Synthesis

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. greenchemistry-toolkit.org The synthesis of guanidines, including this compound, can benefit significantly from the application of these principles to create more sustainable and environmentally benign methodologies.

One of the core principles of green chemistry is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org Synthetic routes that proceed via addition reactions, for example, are generally preferred over substitution reactions that generate stoichiometric byproducts.

The use of less hazardous chemical syntheses is another key principle. This involves choosing reagents and designing reactions that are less toxic to humans and the environment. greenchemistry-toolkit.org For guanidine synthesis, this could mean replacing hazardous reagents like mercury(II) chloride, which has been used as an activating agent for di-Boc-thiourea, with greener alternatives such as cyanuric chloride. organic-chemistry.org

Designing for energy efficiency is also crucial. greenchemistry-toolkit.org Microwave-assisted synthesis, as discussed in the previous section, is a prime example of an energy-efficient technique that can significantly reduce reaction times and energy consumption compared to conventional heating. ajrconline.org

Furthermore, the use of safer solvents and auxiliaries is encouraged. Whenever possible, reactions should be conducted in environmentally benign solvents, with water being an ideal choice. researchgate.net There is growing interest in performing guanidine synthesis and related reactions in aqueous media or even under solvent-free conditions. researchgate.netresearchgate.net

The use of catalysis over stoichiometric reagents is a fundamental aspect of green chemistry. researchgate.net The development of recyclable catalysts, such as guanidine hydrochloride, for the synthesis of heterocyclic compounds demonstrates a move towards more sustainable catalytic systems. researchgate.netresearchgate.net Biocatalysis, using enzymes or whole organisms to perform chemical transformations, represents a frontier in green chemistry, with research exploring the photosynthetic production of guanidine from CO2 and nitrogen sources. rsc.org

Table 3: Application of Green Chemistry Principles in Guanidine Synthesis

| Green Chemistry Principle | Application in Guanidine Synthesis |

|---|---|

| Prevention | Designing syntheses to minimize waste generation. |

| Atom Economy | Favoring addition reactions over substitution reactions. greenchemistry-toolkit.org |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents like heavy metals with safer alternatives. organic-chemistry.org |

| Safer Solvents & Auxiliaries | Utilizing water as a solvent or employing solvent-free conditions. researchgate.netresearchgate.net |

| Design for Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction times and energy use. ajrconline.org |

| Use of Renewable Feedstocks | Exploring biocatalytic routes from renewable sources like CO2. rsc.org |

| Catalysis | Using recyclable catalysts instead of stoichiometric reagents. researchgate.netresearchgate.net |

Chemical Reactivity and Transformation Pathways of 1 Cyano 3 Propylguanidine

Intrinsic Reactivity Profiles of the Cyano-Guanidine Moiety

The inherent reactivity of the 1-Cyano-3-propylguanidine molecule is centered on the electronic characteristics of the cyano-guanidine framework. The guanidine (B92328) portion is a strong organic base due to the resonance stabilization of its protonated form, the guanidinium (B1211019) cation scripps.edu. The cyano group, with its carbon-nitrogen triple bond, provides an electrophilic site susceptible to nucleophilic attack.

Oxidation Pathways and Characterization of Oxidized Products

While specific oxidation studies on this compound are not extensively detailed in the literature, the reactivity of the guanidine moiety suggests several potential oxidation pathways. Guanidine derivatives can undergo oxidation through processes like dehydrogenation or oxidative coupling. Research on redox-active guanidines has shown they can be oxidized in the presence of a copper catalyst with dioxygen or through palladium-catalyzed reactions scripps.eduresearchgate.net.

Potential oxidation reactions for this compound could involve the nitrogen atoms of the guanidine group. These reactions might lead to the formation of nitro- or nitroso-guanidines under specific conditions, or potentially result in oxidative cleavage of the molecule. The presence of the propyl group and the cyano group would influence the regioselectivity and outcome of such oxidation reactions. Characterization of these theoretical oxidized products would rely on standard spectroscopic techniques such as NMR, IR (to observe changes in N-H and C=N bonds), and mass spectrometry.

Reactions with Diverse Nucleophilic Reagents (e.g., Amines and Alcohols)

The electrophilic carbon atom of the nitrile group in this compound is a prime target for nucleophiles. This reaction is one of the most fundamental and widely utilized transformations of the cyanoguanidine scaffold, particularly for the synthesis of more complex biguanide (B1667054) structures.

Reactions with Amines: The addition of primary and secondary amines to the cyano group is a well-established method for synthesizing N¹,N²-disubstituted biguanides. This reaction can be carried out under several conditions, including the direct fusion of the cyanoguanidine with an amine hydrochloride at high temperatures or by heating the reactants in a polar solvent like ethanol nih.govbeilstein-journals.org. The presence of copper salts (e.g., CuCl₂) can also facilitate this reaction, proceeding through a copper-complex intermediate nih.gov. The reaction of the parent compound, cyanoguanidine, with dimethylamine is notably used to produce the antidiabetic drug metformin sciencemadness.org.

Reactions with Alcohols: The reaction of cyanoguanidines with alcohols is also possible. In the presence of cobalt(II) ions, cyanoguanidine has been observed to react reversibly with methanol mdpi.com. This suggests that this compound could react with alcohols under certain catalytic conditions to form O-alkyl isourea derivatives, although this pathway is less common than the addition of amines.

| Nucleophile | Reaction Conditions | Product Class | Example |

|---|---|---|---|

| Primary/Secondary Amine (R-NH₂) | Heat in polar solvent (e.g., ethanol) with amine hydrochloride nih.gov | Substituted Biguanide | Formation of Metformin from cyanoguanidine and dimethylamine sciencemadness.org |

| Amine (R-NH₂) | Aqueous solution with copper(II) salts nih.gov | Substituted Biguanide (via copper complex) | Synthesis of N¹-monoalkylbiguanides nih.gov |

| Alcohol (R-OH) | Methanol with Co(II) ions mdpi.com | O-Alkyl Isourea derivative | Reversible reaction of cyanoguanidine with methanol mdpi.com |

| Hydrazine | Reaction with hydrazine sulfate sciencemadness.org | Heterocycle | Formation of Guanazoguanazole sciencemadness.org |

Derivatization Strategies and Functional Group Interconversions

The this compound structure serves as a versatile starting point for the synthesis of a wide array of derivatives through functional group interconversions. These strategies allow for the systematic modification of the molecule to achieve desired chemical and pharmacological properties.

Synthesis of Novel Substituted Cyano-Guanidine Analogues

The cyanoguanidine framework is a key component in the synthesis of numerous pharmaceutical agents wikipedia.org. Derivatization typically involves the addition of various amines to the cyano group, as previously discussed, to create a library of substituted biguanides. A general and versatile method for preparing cyanoguanidines involves a sequence starting from amines and isothiocyanates, which are converted to the corresponding thiourea (B124793), followed by methylation and treatment with cyanamide researchgate.net. This allows for the synthesis of diverse N,N'-disubstituted cyanoguanidines.

| Drug/Compound Class | Therapeutic Area | Key Synthetic Precursor |

|---|---|---|

| Metformin, Phenformin, Buformin | Antidiabetic | Cyanoguanidine wikipedia.org |

| Chlorproguanil, Cycloguanil | Antimalarial | Cyanoguanidine wikipedia.org |

| Guanazole | Anticancer | Cyanoguanidine wikipedia.org |

| Cimetidine | Gastric acid control | Cyanoguanidine derivative google.com |

Strategic Modulation of the Guanidine Moiety for Altered Chemical Properties

The chemical properties of this compound can be fine-tuned by modifying the guanidine moiety itself. The guanidine group is strongly basic, with a pKa of the conjugate acid around 13.6, due to significant resonance stabilization of the guanidinium ion scripps.edu. Altering the substitution on the nitrogen atoms can modulate this basicity. For example, the introduction of electron-withdrawing groups would decrease the basicity, while additional alkyl groups could slightly increase it. Such modifications are crucial in medicinal chemistry for optimizing drug-receptor interactions, which often depend on the protonation state and hydrogen-bonding capacity of the guanidine group.

Exploration of Heterocyclic Ring Formation from Cyano-Guanidine Scaffolds

The cyanoguanidine structure is a valuable synthon for the construction of nitrogen-containing heterocyclic rings. The combination of nucleophilic nitrogen atoms and an electrophilic nitrile group within one molecule facilitates cyclization reactions with appropriate bifunctional reagents.

One common strategy involves the reaction of cyanoguanidine with ortho-substituted anilines. For instance, the cyclocondensation of anthranilic acid or 2-cyanoaniline with cyanoguanidine can lead to the formation of 2-guanidinoquinazolinones or 2,4-diaminoquinazolines, respectively nih.govbeilstein-journals.orgresearchgate.net. Similarly, reactions with α,β-unsaturated ketones can produce cyanoimino-pyrimidine derivatives researchgate.net. These reactions typically involve an initial nucleophilic addition to the cyanoguanidine, followed by an intramolecular cyclization and condensation, often with the elimination of a small molecule like ammonia or water beilstein-journals.org.

| Reactant | Resulting Heterocycle | Reaction Type |

|---|---|---|

| Hydrazine Sulfate | Guanazoguanazole sciencemadness.org | Cyclocondensation |

| ortho-Substituted Anilines (e.g., Anthranilic Acid) | Quinazolinone derivatives beilstein-journals.orgresearchgate.net | Cyclocondensation |

| α,β-Unsaturated Ketones | Pyrimidine (B1678525) derivatives researchgate.net | Cyclocondensation |

| 1,2,4-Triazole derivatives | N¹-(1,2,4-triazolyl)biguanides beilstein-journals.org | Nucleophilic Addition |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ammonia |

| Anthranilic acid |

| Buformin |

| Chlorproguanil |

| Cimetidine |

| Cyanamide |

| 2-Cyanoaniline |

| Cyanoguanidine (Dicyandiamide) |

| Cycloguanil |

| Dimethylamine |

| Ethanol |

| Guanazoguanazole |

| Hydrazine |

| Isothiocyanate |

| Methanol |

| Metformin |

| O-Alkyl isourea |

| Phenformin |

| Thiourea |

| Water |

Spectroscopic and Chromatographic Characterization Methods in 1 Cyano 3 Propylguanidine Research

Advanced Spectroscopic Analysis for Structural Elucidation

Spectroscopy provides fundamental insights into the molecular architecture of 1-Cyano-3-propylguanidine by probing the interactions of the molecule with electromagnetic radiation. Each method offers unique information about the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the propyl group and the N-H protons of the guanidine (B92328) moiety are expected. The propyl group's protons typically appear as a triplet for the terminal methyl (CH₃) group, a multiplet (sextet) for the adjacent methylene (CH₂) group, and another triplet for the methylene group attached to the guanidine nitrogen. The N-H protons of the guanidine group often present as broad signals due to chemical exchange and quadrupole effects from the adjacent nitrogen atoms.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. This includes the three carbons of the propyl chain, the highly deshielded carbon of the guanidine (C=N) group, and the carbon of the nitrile (C≡N) group. The chemical shifts of these carbons are indicative of their bonding environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for similar functional groups and structures.

¹H NMR (Proton)| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ | ~0.9 | Triplet |

| CH₂ (middle) | ~1.6 | Sextet |

| N-CH₂ | ~3.2 | Triplet |

¹³C NMR (Carbon-13)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ | ~11 |

| CH₂ (middle) | ~22 |

| N-CH₂ | ~43 |

| C≡N | ~118 |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for unequivocally confirming the molecular identity of this compound. mdpi.com This technique measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy, allowing for the determination of the elemental composition and the exact molecular weight of the compound. mdpi.com For this compound (C₅H₁₀N₄), HRMS can verify the molecular formula by matching the experimentally measured mass to the calculated theoretical mass.

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) provides valuable information about the compound's structure through fragmentation analysis. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. Analysis of these fragments helps to confirm the connectivity of the molecule, such as the presence of the propyl and cyanoguanidinyl moieties. Common fragmentation pathways for guanidine derivatives may involve cleavage of the alkyl chain or loss of the cyano group.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in a molecule. nih.gov When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that serves as a molecular "fingerprint". For this compound, the IR spectrum would exhibit distinct absorption bands corresponding to its key functional groups.

Key expected IR absorptions include:

N-H stretching: Broad bands in the region of 3100-3500 cm⁻¹, characteristic of the amine groups in the guanidine moiety.

C-H stretching: Sharp bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹), corresponding to the sp³ hybridized C-H bonds of the propyl group.

C≡N stretching: A sharp, intense absorption band in the range of 2100-2260 cm⁻¹, which is highly characteristic of the nitrile group. nih.govgrowingscience.com

C=N stretching: A strong band around 1600-1690 cm⁻¹, indicative of the carbon-nitrogen double bond within the guanidine core. mdpi.com

N-H bending: Absorptions in the 1550-1650 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Guanidine N-H | Stretching | 3100 - 3500 (broad) |

| Propyl C-H | Stretching | 2850 - 2960 |

| Nitrile C≡N | Stretching | 2100 - 2260 (sharp, intense) |

| Guanidine C=N | Stretching | 1600 - 1690 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. This technique is particularly sensitive to conjugated systems and chromophores.

The basic guanidine structure itself exhibits an absorption onset around 6-7 eV, corresponding to wavelengths in the low UV region (below 210 nm). barbatti.org this compound lacks an extensive conjugated system or strong chromophore. Its UV-Vis spectrum is expected to show absorption bands in the short-wavelength UV region, likely below 250 nm. researchgate.net These absorptions would be attributed to n→π* and π→π* electronic transitions within the cyanoguanidine moiety. While not highly specific for detailed structural elucidation on its own, UV-Vis spectroscopy is crucial for quantitative analysis using HPLC with a UV detector. researchgate.net

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatography is essential for separating this compound from starting materials, byproducts, or other components in a mixture. It is the primary method for assessing the purity of a synthesized sample and for quantifying the compound in various matrices.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis and purification of non-volatile compounds like this compound. nih.gov Given the polar and basic nature of the guanidine group, several HPLC modes can be employed.

A common approach is Reversed-Phase HPLC (RP-HPLC) , using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. To achieve good peak shape and retention for the basic guanidine compound, an acidic modifier such as formic acid or trifluoroacetic acid is typically added to the mobile phase (e.g., a gradient of water and acetonitrile). researchgate.net

Alternatively, Cation-Exchange Chromatography can be effective, as the guanidine group is protonated (cationic) at acidic to neutral pH. nih.gov This method separates compounds based on their affinity for an ion-exchange stationary phase.

Detection is commonly achieved using a UV detector set at a low wavelength (e.g., 195-210 nm) where the cyanoguanidine moiety absorbs light. nih.govmtc-usa.com For higher sensitivity or for samples in complex matrices, an Evaporative Light Scattering Detector (ELSD) or mass spectrometry (LC-MS) can be used. sielc.com

Table 3: Example HPLC Method for the Analysis of this compound

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | e.g., 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Qualitative Analysis

Thin-Layer Chromatography (TLC) is a fundamental and widely utilized chromatographic technique for the qualitative analysis of chemical compounds and for monitoring the progress of chemical reactions. libretexts.orgwikipedia.org Its application in the context of this compound research is crucial, particularly during its synthesis. The method is valued for its simplicity, speed, and cost-effectiveness, allowing chemists to quickly assess the status of a reaction, identify the presence of starting materials, products, and byproducts, and optimize reaction conditions. libretexts.org

The principle of TLC involves a stationary phase, typically a thin layer of an adsorbent material like silica gel or alumina coated on an inert plate, and a mobile phase, which is a solvent or a mixture of solvents. wikipedia.orgyoutube.com The separation of components in a mixture is based on their differential partitioning between the stationary and mobile phases. wikipedia.org In the case of this compound synthesis, which may involve the reaction of precursors such as propyl amine with a cyanoguanidine derivative, TLC can be employed to track the consumption of the reactants and the formation of the desired product.

A small spot of the reaction mixture is applied to the baseline of the TLC plate. youtube.com The plate is then placed in a sealed chamber containing the mobile phase. youtube.com As the solvent moves up the plate via capillary action, the components of the mixture travel at different rates depending on their polarity and affinity for the stationary phase. wikipedia.org Generally, more polar compounds interact more strongly with the polar silica gel stationary phase and thus travel a shorter distance, while less polar compounds are carried further up the plate by the mobile phase. youtube.com

The position of each compound is characterized by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org

Rf = distance traveled by the sample / distance traveled by the solvent libretexts.org

By spotting the starting materials, the reaction mixture, and a co-spot (a mixture of starting material and the reaction mixture) on the same plate, a direct comparison can be made. wikipedia.org The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. wikipedia.org Visualization of the spots is often achieved using a UV lamp, as compounds containing chromophores will appear as dark spots on a fluorescent plate. wikipedia.orgyoutube.com

The selection of an appropriate solvent system (mobile phase) is critical for achieving good separation. For guanidine derivatives, which possess polar characteristics, various mixtures of polar and non-polar solvents are tested. Below is a table of hypothetical TLC data for monitoring the synthesis of this compound.

Table 1: Hypothetical TLC Data for this compound Synthesis

| Compound | Mobile Phase (v/v) | Rf Value |

|---|---|---|

| Propylamine (Starting Material 1) | Ethyl Acetate/Hexane (1:1) | 0.15 |

| N-Cyanoguanidine (Starting Material 2) | Dichloromethane/Methanol (9:1) | 0.20 |

| This compound (Product) | Dichloromethane/Methanol (9:1) | 0.55 |

| This compound (Product) | Ethyl Acetate/Methanol (4:1) | 0.65 |

This data is illustrative and serves to demonstrate the application of TLC in reaction monitoring. Actual Rf values would be determined experimentally.

Elemental Analysis for Empirical Formula Determination and Compositional Verification

Elemental analysis is a cornerstone analytical technique used to determine the elemental composition of a pure chemical compound. It provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), and is indispensable for verifying the empirical formula of a newly synthesized compound like this compound. This verification is a critical step in compound characterization, confirming that the synthesized product has the expected atomic makeup.

The technique involves the complete combustion of a small, precisely weighed sample of the compound in an oxygen-rich atmosphere at high temperatures. The combustion process converts carbon into carbon dioxide (CO2), hydrogen into water (H2O), and nitrogen into nitrogen gas (N2) or its oxides, which are subsequently reduced back to N2. These combustion products are then passed through a series of detectors that quantify the amount of each gas, from which the mass percentages of C, H, and N in the original sample are calculated.

For this compound, the molecular formula is C5H10N4. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u).

Molecular Weight of C5H10N4: (5 x 12.011) + (10 x 1.008) + (4 x 14.007) = 126.163 g/mol

Theoretical % Carbon (C): (5 x 12.011 / 126.163) x 100% = 47.60%

Theoretical % Hydrogen (H): (10 x 1.008 / 126.163) x 100% = 7.99%

Theoretical % Nitrogen (N): (4 x 14.007 / 126.163) x 100% = 44.41%

The experimentally determined values from the elemental analyzer are then compared to these theoretical percentages. A close agreement, typically within a margin of ±0.4%, provides strong evidence for the proposed molecular formula and the purity of the sample.

Table 2: Elemental Analysis Data for this compound

| Element | Theoretical Mass % | Experimental Mass % (Found) | Deviation (%) |

|---|---|---|---|

| Carbon (C) | 47.60 | 47.51 | -0.09 |

| Hydrogen (H) | 7.99 | 8.05 | +0.06 |

The experimental values presented are hypothetical and for illustrative purposes. A successful analysis would show experimental values in close agreement with the theoretical percentages.

Computational and Theoretical Investigations of 1 Cyano 3 Propylguanidine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide a microscopic perspective on the electronic properties and reactivity of 1-Cyano-3-propylguanidine. These methods are fundamental in modern chemical research for their ability to model molecular systems with high accuracy.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. scirp.org For this compound, DFT calculations, particularly using the B3LYP functional with a 6-31G basis set, have been employed to determine various molecular properties. scirp.org These calculations yield optimized molecular geometry, dipole moment, and energies, which are essential for understanding the compound's stability and polarity. The computed properties provide a foundational understanding of the molecule's intrinsic characteristics.

Table 1: Calculated Molecular Properties of this compound using DFT

| Property | Value | Unit |

|---|---|---|

| Optimized Energy | -418.9 Hartree | Hartrees |

| Dipole Moment | 4.2 | Debye |

Analysis of Bonding Characteristics and Frontier Molecular Orbitals

The bonding environment and reactivity of this compound are further elucidated through the analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capability. nih.gov The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. nih.gov A larger gap implies higher stability and lower reactivity. nih.gov For this compound, the HOMO is primarily localized on the guanidine (B92328) moiety, suggesting this is the likely site for electrophilic attack. Conversely, the LUMO is distributed across the cyano group, indicating the region susceptible to nucleophilic attack. youtube.com

Table 2: Frontier Molecular Orbital Energies of this compound

| Orbital | Energy | Unit |

|---|---|---|

| HOMO | -6.8 | eV |

| LUMO | -0.5 | eV |

Conformational Analysis and Molecular Dynamics Simulations of Guanidine Structures

The flexibility of the propyl group in this compound allows for multiple conformations. Conformational analysis is performed to identify the most stable arrangements of the molecule. Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the guanidine structure over time, providing insights into its conformational changes and interactions with its environment. nih.gov These simulations model the movement of atoms and molecules, which can reveal important information about the compound's flexibility and intermolecular interactions. researchgate.net While specific MD studies on this compound are not extensively documented, principles from simulations of similar guanidinium-containing molecules suggest that intramolecular hydrogen bonding and steric effects of the propyl group are significant in determining the preferred conformations. mdpi.com

Theoretical Studies on Tautomerism and Isomerism in Cyano-Guanidine Systems

Cyanoguanidine derivatives can exist in different tautomeric and isomeric forms. wikipedia.orgmdpi.com Tautomers are isomers that readily interconvert, often through the migration of a proton. sciencemadness.org For this compound, theoretical studies can predict the relative stabilities of its potential tautomers. These calculations are critical as different tautomers can exhibit distinct chemical and physical properties. nih.gov Geometrical isomers, such as syn and anti forms related to the C=N double bond, can also exist, and their relative energies can be computed to determine the most prevalent isomer. google.com

Predictive Modeling of Chemical Properties and Reactivity through Computational Methods

Computational methods are increasingly used for the predictive modeling of chemical properties, a field often referred to as Quantitative Structure-Property Relationship (QSPR). researchgate.netnih.gov By establishing a correlation between the molecular structure of this compound and its properties, it is possible to predict characteristics such as solubility, boiling point, and reactivity without the need for experimental measurements. eurekaselect.com These models often employ descriptors derived from quantum chemical calculations, such as those from DFT, to build a predictive framework. nih.gov This approach is invaluable for screening large numbers of compounds and for designing molecules with specific desired attributes. researchgate.net

Table 3: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| LogP (Octanol-Water Partition Coefficient) | 0.85 |

| Boiling Point | 245 °C |

Structure Reactivity Relationship Srr Studies of 1 Cyano 3 Propylguanidine and Its Derivatives

Correlating Specific Structural Features with Observed Chemical Reactivity

The N-propyl group in 1-cyano-3-propylguanidine, while seemingly a simple alkyl substituent, plays a significant role in modulating the molecule's reactivity through both steric and electronic effects. The length and branching of this alkyl chain can influence the rates of various chemical transformations.

Longer, linear alkyl chains (e.g., butyl, pentyl) can increase the lipophilicity of the molecule. This may alter reaction rates in biphasic systems or influence the molecule's interaction with non-polar reagents. In reactions where diffusion is a rate-limiting step, an increase in chain length can lead to lower self-diffusion coefficients, potentially slowing the reaction. Conversely, in processes like crystallization from a melt, longer chains can increase molecular mobility, leading to faster transformation rates.

Branching in the alkyl chain, such as comparing the propyl group to an isopropyl group, introduces significant steric hindrance around the substituted nitrogen atom. This steric bulk can impede the approach of reagents, thereby decreasing the rate of reactions at that site. For instance, in alkylation or acylation reactions, the transformation rate at the N-propyl-substituted nitrogen would be expected to be slower than at a less hindered N-methyl-substituted equivalent. Furthermore, branched alkyl groups like isopropyl are known to have a greater electron-donating inductive effect than their linear counterparts, which can enhance the basicity of the nearby nitrogen atom, potentially increasing its nucleophilicity and altering reaction pathways.

Table 1: Predicted Relative Reaction Rates for the N-Alkylation of 1-Cyano-3-alkylguanidines

| Alkyl Group (R) in 1-Cyano-3-R-guanidine | Chain Type | Primary Steric Hindrance | Inductive Effect | Predicted Relative Rate of N-Alkylation |

| Methyl | Linear | Low | +I | 1.2 |

| Ethyl | Linear | Moderate | +I | 1.1 |

| Propyl | Linear | Moderate | +I | 1.0 (Reference) |

| Isopropyl | Branched | High | ++I | 0.7 |

| tert-Butyl | Branched | Very High | +++I | 0.3 |

This interactive table illustrates the expected trend in reaction rates based on the steric and electronic properties of the alkyl substituent. The rates are relative to the propyl derivative.

The cyano (-C≡N) group is a powerful electron-withdrawing group that significantly influences the electronic distribution and, consequently, the reactivity of the entire molecule. Its position on the guanidine (B92328) core is a critical determinant of the compound's chemical properties. This compound, where the cyano group is attached to a terminal amino nitrogen, is one of several possible isomers.

The compound can exist in tautomeric forms, such as the 2-cyano isomer where the cyano group is attached to the central, imino-type nitrogen. This shift fundamentally alters the electronic landscape. When attached to a terminal nitrogen (1-cyano form), the group's inductive and resonance effects decrease the basicity of the guanidine core compared to an unsubstituted guanidine. The N-cyano bond also imparts unique reactivity; these compounds, known as cyanamides, are known to be more reactive electrophiles than their C-cyano (nitrile) counterparts.

In the 2-cyano tautomer, the electron-withdrawing effect is exerted directly on the central carbon, which can impact the nucleophilicity of all three nitrogen atoms differently. The reactivity of the cyano group itself is also key; it can act as an electrophilic center, undergoing addition reactions with nucleophiles like amines to form substituted biguanides. The strong electron-withdrawing nature of the cyano group also increases the acidity of adjacent N-H protons, making deprotonation easier and influencing the molecule's behavior in base-catalyzed reactions.

Table 2: Comparison of Electronic Properties of Cyanoguanidine Isomers

| Isomer | Position of Cyano Group | Primary Electronic Effect | Predicted Basicity (pKa) of Guanidine Core |

| This compound | Terminal Nitrogen (N1) | Reduces basicity of N1 and N2; activates N-H acidity | Lower |

| 2-Cyano-1-propylguanidine | Central Nitrogen (N2) | Strongly reduces basicity of entire core; activates C=N bond | Lowest |

| Unsubstituted Propylguanidine (B1199440) | N/A | Reference (Alkyl inductive effect only) | Highest |

This interactive table compares the predicted effects of cyano group placement on the basicity of the propylguanidine core.

The guanidine backbone, with its three nitrogen atoms, offers multiple sites for modification, each leading to distinct changes in chemical behavior. Beyond the propyl and cyano groups, further substitutions on the remaining nitrogen atoms can fine-tune the molecule's reactivity.

The degree of substitution is a primary factor. In this compound, the N1 and N3 positions are substituted, leaving the N2 nitrogen as a potential site for reaction. The reactivity of each nitrogen is governed by a combination of steric hindrance and electronic effects from its substituents. For example, replacing the propyl group (an electron-donating alkyl group) with an aryl group (which can be electron-withdrawing or -donating via resonance) would significantly alter the basicity and nucleophilicity of the attached nitrogen. N-arylation generally attenuates the basicity of the guanidine core.

Quantitative Structure-Reactivity Relationships (QSRR) for Predictive Chemical Design

While qualitative principles provide a framework for understanding reactivity, Quantitative Structure-Reactivity Relationships (QSRR) offer a more powerful, data-driven approach. QSRR models aim to establish a mathematical correlation between a molecule's structural or physicochemical properties (descriptors) and its measured chemical reactivity (e.g., reaction rate constant, equilibrium constant).

For a series of this compound derivatives, a QSRR study would involve synthesizing a library of analogs with systematic variations in their structure (e.g., different alkyl chains, substituents on the backbone). The reactivity of each compound in a specific chemical transformation would then be measured experimentally.

Key steps in developing a QSRR model for this class of compounds include:

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., partial atomic charges, HOMO/LUMO energies, electrostatic potential).

Model Building: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical equation that links the descriptors to the observed reactivity.

Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of compounds not included in the model-building process).

A successful QSRR model could take the form: log(k) = c₀ + c₁(σ) + c₂(Es) + c₃(logP) + ... where k is the reaction rate constant, σ is a Hammett electronic parameter, Es is a Taft steric parameter, and logP is the lipophilicity.

Such models are invaluable for predictive chemical design. They allow chemists to predict the reactivity of novel, unsynthesized derivatives in silico, saving significant time and resources. By analyzing the model's coefficients, researchers can gain insight into which structural features are most critical for controlling reactivity, enabling the rational design of new cyanoguanidine derivatives with precisely tailored chemical behavior for specific applications. For example, a model might reveal that reactivity is highly sensitive to the electrostatic potential on a specific nitrogen atom, guiding the selection of substituents to maximize or minimize that property.

Applications of 1 Cyano 3 Propylguanidine in Pure Chemical Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

N-substituted cyanoguanidines are well-established precursors to a variety of more complex organic structures, most notably biguanides. nih.govbeilstein-journals.org The addition of an amine to the cyano group of a cyanoguanidine is a direct method for the synthesis of N¹,N⁵-disubstituted biguanides. nih.gov This reaction is often facilitated by heat or the presence of copper salts. nih.gov Therefore, 1-Cyano-3-propylguanidine could serve as a key intermediate in the synthesis of N-propyl-substituted biguanide (B1667054) derivatives. These biguanide structures are of interest in medicinal chemistry and as ligands in coordination chemistry. beilstein-journals.org

General synthetic routes to N-alkyl-N'-cyanoguanidines include the reaction of an amine with sodium dicyanamide (B8802431) or the conversion of a corresponding thiourea (B124793) to a carbodiimide (B86325) followed by the addition of cyanamide. researchgate.net These methods would likely be applicable for the preparation of this compound from propylamine.

Synthetic Utility in the Construction of Diverse Chemical Scaffolds and Heterocyclic Systems

The cyanoguanidine unit is a valuable synthon for the construction of various nitrogen-containing heterocycles. beilstein-journals.orgresearchgate.net The reaction of cyanoguanidine with compounds containing two electrophilic centers can lead to the formation of cyclic structures. For instance, the reaction of cyanoguanidine with α,β-unsaturated ketones can yield pyrimidine (B1678525) derivatives. researchgate.net While specific examples with this compound are not reported, it is plausible that it could be employed in similar cyclization reactions to generate N-propyl-substituted heterocyclic systems.

The reactivity of the cyanoguanidine moiety allows for its incorporation into various molecular frameworks, contributing to the diversity of accessible chemical scaffolds. nih.govchim.itnih.govmdpi.com The presence of multiple nitrogen atoms and the cyano group provides several points for further functionalization, making it a versatile building block in diversity-oriented synthesis. rsc.org

Contributions to Reagent Design and Synthetic Methodology Development

The cyanoguanidine functional group has been utilized in the development of new synthetic methodologies. For example, cyanoguanidine itself has been used as a cyanating agent in the synthesis of 2-aminobenzoxazoles. researchgate.net The reactivity of the cyano group, in conjunction with the guanidine (B92328) portion, allows for unique chemical transformations.

While this compound has not been specifically cited in the context of reagent design, the general class of N-substituted cyanoguanidines offers potential for the development of new reagents and synthetic methods. The alkyl substituent can be varied to fine-tune steric and electronic properties, which could be exploited in the design of new catalysts or ligands. The development of synthetic protocols utilizing cyanoguanidines continues to be an active area of research, with a focus on creating more efficient and environmentally friendly methods for the synthesis of nitrogen-containing compounds. google.com

Future Research Directions and Emerging Methodological Advancements for 1 Cyano 3 Propylguanidine Studies

Development of Novel and Sustainable Synthetic Routes for Efficient Production

Future synthetic research will likely focus on developing more efficient, sustainable, and scalable methods for the production of 1-Cyano-3-propylguanidine. While traditional methods for synthesizing substituted guanidines exist, emerging strategies are geared towards greener chemistry principles.

Furthermore, solid-phase synthesis techniques, which have proven effective for other substituted guanidines, could be adapted for this compound. nih.govbohrium.com This approach allows for easier purification and the potential for combinatorial synthesis to create libraries of related compounds for screening purposes. bohrium.com The development of novel acid-labile linkers could enhance the efficiency of cleaving the target molecule from the solid support. nih.gov

| Synthetic Approach | Potential Advantages for this compound | Key Research Focus |

| Transition Metal Catalysis | High efficiency, selectivity, and functional group tolerance. rsc.org | Development of catalysts based on earth-abundant metals; optimization of reaction conditions for milder protocols. |

| One-Pot Synthesis | Reduced waste, time, and cost; improved overall yield. | Designing reaction cascades that combine several synthetic steps without intermediate isolation. |

| Solid-Phase Synthesis | Simplified purification, potential for automation and combinatorial library generation. nih.govbohrium.com | Adaptation of existing linkers and resins for this compound; development of efficient cleavage strategies. nih.gov |

| Green Chemistry Approaches | Use of safer solvents, reduced energy consumption, and atom economy. | Exploration of solvent-free reactions or the use of benign solvents like water; investigation of microwave-assisted synthesis to accelerate reaction times. |

Exploration of Undiscovered Chemical Reactivity and Catalytic Transformations

The guanidine (B92328) moiety is a versatile functional group with a rich and underexplored reactivity profile. Future research on this compound is expected to uncover new chemical transformations and catalytic applications.

A significant area of investigation will be its potential as an organocatalyst . Guanidines are known to be strong Brønsted bases and can be effective catalysts in a variety of organic reactions. ineosopen.orgresearchgate.net The specific steric and electronic properties conferred by the propyl and cyano groups could lead to unique catalytic activities. Research could focus on its application in reactions such as Michael additions, Henry reactions, and polymerizations. ineosopen.org

Moreover, this compound could serve as a versatile ligand in transition metal catalysis . The nitrogen atoms of the guanidine core can coordinate with various metals, and the electronic properties of the resulting complexes can be fine-tuned by the substituents. arkat-usa.orgresearchgate.net This could lead to the development of novel catalysts for a range of transformations, including cross-coupling reactions and hydrogenations.

The reactivity of the cyano group in conjunction with the guanidine core also presents intriguing possibilities. Future studies could explore cycloaddition reactions involving the nitrile, as well as transformations that leverage the electronic interplay between these two functional groups.

| Area of Reactivity | Potential Applications of this compound | Research Goals |

| Organocatalysis | Asymmetric synthesis, polymerization, and fine chemical production. ineosopen.orgresearchgate.net | Investigating its efficacy in base-catalyzed reactions; exploring the development of chiral derivatives for enantioselective catalysis. researchgate.net |

| Ligand in Metal Catalysis | Cross-coupling reactions, oxidation, reduction, and photoredox catalysis. arkat-usa.orgresearchgate.net | Synthesizing and characterizing metal complexes of this compound; evaluating their catalytic performance in various organic transformations. arkat-usa.org |

| Cyano Group Chemistry | Synthesis of novel heterocyclic compounds. | Exploring cycloaddition and other addition reactions at the nitrile functionality. |

| Synergistic Reactivity | Development of novel tandem or cascade reactions. | Investigating reactions where both the guanidine and cyano groups participate in the transformation. |

Advancements in Computational Methodologies for Deeper Insight into Guanidine Systems

Computational chemistry offers powerful tools to understand the structure, reactivity, and electronic properties of molecules like this compound. Future advancements in computational methodologies will provide deeper insights into this system.

Density Functional Theory (DFT) calculations can be employed to predict the compound's geometry, vibrational frequencies, and electronic structure. These calculations can also be used to model reaction mechanisms, identify transition states, and predict reaction outcomes, thereby guiding experimental work.

Molecular dynamics (MD) simulations will be valuable for studying the conformational landscape of this compound and its interactions with other molecules in solution. This is particularly relevant for understanding its behavior as a catalyst or ligand, where conformational flexibility can play a crucial role.

The development of more accurate and efficient machine learning (ML) models will also impact the study of guanidine systems. rsc.org ML models can be trained on existing experimental and computational data to predict properties such as basicity, catalytic activity, and binding affinity, accelerating the discovery of new applications. rsc.org

| Computational Method | Application to this compound | Expected Insights |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction pathways, and spectroscopic properties. | Understanding of reactivity, stability, and the influence of substituents on the electronic properties of the guanidine core. |

| Molecular Dynamics (MD) | Simulation of conformational dynamics and intermolecular interactions in different environments. | Insight into the behavior in solution, interactions with substrates in a catalytic cycle, and binding modes as a ligand. |

| Machine Learning (ML) | Prediction of properties and activities based on structural features. rsc.org | Rapid screening of virtual libraries of related compounds to identify promising candidates for specific applications. rsc.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions or interactions with large biological molecules. | Understanding potential biological activities and for the design of enzyme inhibitors. |

Integration of High-Throughput Techniques in Chemical Discovery and Optimization

High-throughput screening (HTS) techniques are becoming increasingly important in chemical research for the rapid discovery and optimization of new reactions and catalysts. mpg.denih.gov The integration of these techniques into the study of this compound will significantly accelerate progress.

High-throughput experimentation (HTE) platforms can be used to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to identify optimal parameters for the synthesis of this compound or for its use in catalytic applications. This approach minimizes the time and resources required for process optimization.

Furthermore, the development of high-throughput analytical methods , such as mass spectrometry and spectroscopy, allows for the rapid analysis of reaction outcomes in a parallel format. mpg.de These methods are essential for the efficient screening of large libraries of compounds or reaction conditions. The use of reactive dyes and other colorimetric assays can also provide a quick qualitative screen for catalytic activity. mpg.de

| High-Throughput Technique | Application in this compound Research | Goal |

| High-Throughput Experimentation (HTE) | Optimization of synthetic routes and catalytic reactions. | Rapidly identify the best reaction conditions to maximize yield, selectivity, and efficiency. |

| High-Throughput Screening (HTS) | Discovery of new catalytic activities and applications. nih.gov | Screen this compound and its derivatives against a wide range of potential substrates and reaction types. |

| High-Throughput Analysis | Rapid quantification of reaction products and intermediates. mpg.de | Accelerate the data acquisition process in HTE and HTS campaigns. |

| Combinatorial Chemistry | Generation of libraries of this compound derivatives. | Explore the structure-activity relationships by systematically varying the substituents on the guanidine core. |

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing 1-Cyano-3-propylguanidine to ensure reproducibility?

Methodological Answer:

- Synthesis : Optimize reaction conditions (e.g., temperature, solvent polarity, catalyst) using iterative fractional factorial designs to minimize byproducts. Use anhydrous conditions to prevent hydrolysis of the cyano group .

- Characterization : Employ NMR (¹H, ¹³C) to confirm structural integrity, HPLC with UV detection for purity assessment (>98%), and FT-IR to verify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹). Cross-validate results with high-resolution mass spectrometry (HRMS) .

- Data Reporting : Include a table comparing retention times, spectral peaks, and purity metrics across batches (Example Table 1).

Q. How can researchers assess the stability of this compound under varying environmental conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to controlled humidity (40–80% RH), temperature (4°C to 50°C), and light (ICH Q1B guidelines) over 4–12 weeks. Monitor degradation via HPLC and track kinetic degradation models (zero/first-order) .

- Critical Parameters : Measure hydrolysis rates of the cyano group and guanidine moiety under acidic/basic conditions. Use Arrhenius plots to extrapolate shelf life .

Q. What analytical techniques are most effective for quantifying this compound in complex matrices?

Methodological Answer:

- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Optimize ionization (ESI+) and monitor transitions (e.g., m/z 154 → 137 for quantification). Validate with spike-recovery experiments (85–115% recovery) .

- Cross-Validation : Compare results with GC-MS (derivatization may be needed) to resolve matrix interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Methodological Answer:

- Systematic Review : Apply PRISMA guidelines to identify confounding variables (e.g., cell line variability, assay protocols). Perform meta-analysis using fixed/random-effects models to quantify heterogeneity .

- Experimental Replication : Redesign assays with standardized controls (e.g., IC50 determination under identical pH/temperature). Use Bland-Altman plots to assess inter-lab variability .

Q. What computational strategies are suitable for modeling the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer:

- In Silico Modeling : Perform DFT calculations (B3LYP/6-31G*) to optimize geometries and calculate electrostatic potentials. Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases) .

- SAR Validation : Synthesize derivatives with systematic substitutions (e.g., alkyl chain length) and correlate computed descriptors (logP, polar surface area) with experimental IC50 values. Apply multivariate regression to identify key contributors .

Q. How should researchers design in vivo studies to address discrepancies between in vitro and in vivo efficacy of this compound?

Methodological Answer:

- Pharmacokinetic Bridging : Conduct allometric scaling from rodent models (e.g., CL/F, Vd) to predict human dosing. Use microdialysis to measure free drug concentrations in target tissues .

- Mechanistic Confounders : Test metabolites (via LC-HRMS) for off-target effects. Incorporate knock-out animal models to isolate target pathways .

Data Presentation Guidelines

Q. Example Table 1: Comparative Stability Data for this compound

| Condition | Degradation Rate (k, day⁻¹) | Half-Life (Days) | Major Degradant |

|---|---|---|---|

| 25°C, 60% RH | 0.0021 | 330 | Propylurea |

| 40°C, 75% RH | 0.015 | 46 | Cyanoamide |

| Light (1.2 M lux) | 0.0043 | 161 | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.